2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

Enantioselective Synthesis Chiral Pyrrolidine Building Block Protecting Group Strategy

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (CAS 1228312-13-7 for the (R)-enantiomer) is a bifunctional chiral building block featuring a Boc-protected pyrrolidine ring and a malonic acid backbone. This compound class is fundamental in medicinal chemistry for constructing pyrrolidine-containing pharmacophores.

Molecular Formula C12H19NO6
Molecular Weight 273.28 g/mol
Cat. No. B14790802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
Molecular FormulaC12H19NO6
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O
InChIInChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)
InChIKeyYVURRNSWNKXGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid: A Quantitative Guide to Chiral Intermediate Selection for Pharmaceutical Synthesis


2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (CAS 1228312-13-7 for the (R)-enantiomer) is a bifunctional chiral building block featuring a Boc-protected pyrrolidine ring and a malonic acid backbone . This compound class is fundamental in medicinal chemistry for constructing pyrrolidine-containing pharmacophores. Unlike simpler N-protected pyrrolidines, the geminal dicarboxylic acid moiety enables iterative functionalization, making it a strategic intermediate for complex molecule synthesis [1].

Why N-Boc-pyrrolidine Malonic Acid Derivatives Cannot Be Casually Interchanged: A Procurement Perspective


Generic substitution among N-protected pyrrolidine derivatives is highly risky due to the profound impact of the protecting group on reaction yield and enantioselectivity, as demonstrated by class-level data [1]. The choice between a diacid (malonic acid) and a diester (e.g., diethyl malonate) further dictates the entire downstream synthetic route, influencing solubility, decarboxylation efficiency, and crystallinity. Direct alternates like N-Cbz or N-Bn analogs lead to vastly different enantiomeric excesses (up to a 51% difference) and reaction times, while ester analogs require additional deprotection steps that can degrade sensitive substrates [1].

Head-to-Head Evidence for Selecting 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid Over Its Closest Analogs


Boc vs. Cbz Protection: Balancing Enantiomeric Excess and Yield

N-Boc-protected pyrrolidines provide a superior balance of yield and enantioselectivity compared to N-Cbz and N-Bn analogs. In a class-level comparison for an asymmetric synthesis, the Boc-protected pyrrolidine 3c achieved a 97% isolated yield and 80% enantiomeric excess (ee), significantly outperforming the Bn analog (100% conversion, but only 29% ee) and matching the Cbz analog (99% yield, 79% ee) while typically offering a more convenient acidolytic deprotection profile [1].

Enantioselective Synthesis Chiral Pyrrolidine Building Block Protecting Group Strategy

Malonic Acid vs. Malonate Diester: Direct Utility in Decarboxylative Routes

The free malonic acid form serves as a direct precursor for Krapcho decarboxylation, a critical step for constructing monosubstituted acetic acid derivatives. The diester analog, such as Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (CAS 1228312-12-6), requires an additional hydrolysis step to liberate the diacid, which can compromise stereochemical integrity [1]. The patent literature explicitly delineates the use of both intermediates: the diester is used for stable storage and initial transformations, whereas the diacid is the active species for stereospecific decarboxylation to form the key pyrrolidine-vinylpyrimidine intermediate [1].

Decarboxylative Coupling Iterative Synthesis Functional Group Interconversion

Certified Purity and Batch Consistency for High-Throughput Research

Commercially available lots of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid are routinely certified with a minimum purity of 98% (NLT 98%) by manufacturers specializing in pharmaceutical intermediates, alongside ISO-certified quality systems . In contrast, the diethyl ester analog is frequently offered at a lower standard purity of 95% . This 3% purity gap (98% vs. 95% baseline) is significant for high-throughput parallel synthesis (HTPS), where low-purity building blocks are a primary source of false negatives in biological screening cascades.

Chemical Procurement Quality Control Building Block Purity

Proven Application Scenarios for 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid in Drug Discovery and Process Chemistry


Stereospecific Synthesis of 3-Substituted Pyrrolidine APIs

As demonstrated in the synthesis of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine-based drug candidates, this compound is the prochiral intermediate of choice for establishing the C3 stereocenter. The malonic acid moiety undergoes highly enantioselective transformations, and the Boc group ensures stable, selective N-protection throughout multi-step sequences leading to active pharmaceutical ingredients (APIs) [1].

Enantioselective Decarboxylative Functionalization Platforms

This compound is ideally suited for laboratory automation and high-throughput chemistry (HTC) platforms developing decarboxylative cross-coupling libraries. The direct use of the free diacid eliminates the need for a preliminary hydrolysis step, streamlining the synthesis of pyrrolidine-acetyl derivatives which are prevalent in neurology and metabolic disease portfolios [1].

Quality-Critical Fragment-Based Drug Discovery (FBDD) Collections

The certified high purity (NLT 98%) and the well-defined, orthogonal reactivity profile of both the amine (post-deprotection) and the carboxylic acid groups make it a premier building block for constructing Fragment-Based Drug Discovery (FBDD) screening decks. Its rotational flexibility and hydrogen-bonding capacity, as suggested by its molecular descriptor profile, furnish a sophisticated three-dimensional fragment for fragment growth campaigns .

Comparison Standard for Chiral Pyrrolidine Building Block Evaluation

In process chemistry R&D, this compound serves as the benchmark for evaluating cost-effective routes to chiral pyrrolidine-3-acetic acid derivatives. It is the direct standard against which new catalytic asymmetric synthesis methods are measured, particularly those exploring alternative protecting groups (Cbz, Bn) or ester derivatives, to assess improvements in enantiomeric excess and step-count [2].

Quote Request

Request a Quote for 2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.